molecular formula C16H16O3 B14012389 Acetic acid, 2-(diphenylmethoxy)-, methyl ester CAS No. 41858-19-9

Acetic acid, 2-(diphenylmethoxy)-, methyl ester

Cat. No.: B14012389
CAS No.: 41858-19-9
M. Wt: 256.30 g/mol
InChI Key: LQPRNRFJJUSONA-UHFFFAOYSA-N
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Description

Acetic acid, 2-(diphenylmethoxy)-, methyl ester: is an organic compound with the molecular formula C16H16O3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a diphenylmethoxy group, and the hydroxyl group is replaced by a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(diphenylmethoxy)-, methyl ester typically involves the esterification of acetic acid derivatives with diphenylmethanol. One common method is the reaction of diphenylmethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid, 2-(diphenylmethoxy)-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diphenylmethoxyacetic acid.

    Reduction: Formation of diphenylmethoxymethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2-(diphenylmethoxy)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-(diphenylmethoxy)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and diphenylmethanol, which may interact with various enzymes and receptors in biological systems. The diphenylmethoxy group can also participate in hydrophobic interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester: Similar structure but with methoxy groups on the phenyl ring.

    Acetic acid, methoxy-, methyl ester: Contains a methoxy group instead of a diphenylmethoxy group.

    Acetic acid, dimethoxy-, methyl ester: Contains two methoxy groups.

Uniqueness

Acetic acid, 2-(diphenylmethoxy)-, methyl ester is unique due to the presence of the diphenylmethoxy group, which imparts distinct chemical properties and potential biological activity. This structural feature differentiates it from other esters and makes it a valuable compound for various applications.

Properties

CAS No.

41858-19-9

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2-benzhydryloxyacetate

InChI

InChI=1S/C16H16O3/c1-18-15(17)12-19-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3

InChI Key

LQPRNRFJJUSONA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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